BRD9539 - 1374601-41-8

BRD9539

Catalog Number: EVT-261461
CAS Number: 1374601-41-8
Molecular Formula: C24H21N3O3
Molecular Weight: 399.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BRD9539 is an inhibitor of euchromatin histone methyltransferase 2 (EHMT2), also known as G9a, with an IC50 value of 6.3 µM. It inhibits polycomb repressive complex 2 (PRC2) to a similar extent with 54 and 43% activity remaining for G9a and PRC2, respectively, when used at a concentration of 10 µM. It is selective for G9a and PRC2 over SU39H1 and NDMT1 up to a concentration of 40 µM. It is more potent than BRD4770 in enzyme assays but has no activity in cell-based assays when used at concentrations of 5 and 10 µM.
BRD9539 is an inhibitor of euchromatin histone methyltransferase 2 (EHMT2), also known as G9a, with an IC50 value of 6.3 µM.
Source and Classification

BRD9539 was synthesized by Yuan et al. in 2012 as part of a broader effort to develop inhibitors for lysine methyltransferases. It belongs to a class of compounds known as benzodiazepines, characterized by their structural features that allow them to interact with specific protein targets involved in methylation processes. The compound is classified as a chemical probe for studying the functions of lysine methyltransferases and their implications in various diseases, particularly cancer .

Synthesis Analysis

Methods and Technical Details

The synthesis of BRD9539 involves several key steps:

  1. Starting Materials: The synthesis begins with a fluorobenzoate derivative.
  2. Nucleophilic Aromatic Substitution: This intermediate undergoes nucleophilic substitution with phenylpropylamine, leading to a compound with a nitro group.
  3. Reduction: The nitro group is reduced using tin(II) chloride to yield an amine.
  4. Formation of Benzoyl Urea: The resulting amine is treated with benzoyl isocyanate, forming a benzoyl urea intermediate.
  5. Cyclization: This intermediate undergoes EDCI-mediated cyclization to produce BRD4770, which is subsequently saponified to yield BRD9539 .

Despite the detailed methodology provided, no specific yield was reported for the final product.

Molecular Structure Analysis

Structure and Data

BRD9539 possesses a complex molecular structure featuring a benzodiazepine core that contributes to its biological activity. The molecular formula is C₁₈H₁₈N₂O₂, indicating the presence of two nitrogen atoms within its structure.

  • Molecular Weight: Approximately 298.35 g/mol
  • Structural Features: The compound includes functional groups such as benzamide and amine functionalities that facilitate its interaction with lysine methyltransferases.

The structural representation can be visualized using molecular modeling software, allowing researchers to predict binding interactions with target proteins.

Chemical Reactions Analysis

Reactions and Technical Details

BRD9539's synthesis involves several chemical reactions:

  • Nucleophilic Substitution: The initial step involves nucleophilic attack on the fluorobenzoate, which is critical for forming the desired amine product.
  • Reduction Reaction: The reduction of the nitro group is essential for converting it into an amine, which is necessary for subsequent reactions.
  • Cyclization Reaction: The formation of the benzoyl urea through EDCI-mediated cyclization introduces key structural elements that enhance the compound's potency as an inhibitor.

These reactions highlight the synthetic complexity and the need for careful control over reaction conditions to achieve the desired product.

Mechanism of Action

Process and Data

BRD9539 functions primarily as an inhibitor of lysine methyltransferases by competing with S-adenosyl-L-methionine (SAM), the natural cofactor required for methylation reactions.

  • Binding Mode: Upon binding to the active site of lysine methyltransferases, BRD9539 induces conformational changes that prevent SAM from accessing its binding site.
  • Inhibition Potency: Studies have shown that BRD9539 exhibits significant inhibition potency against various lysine methyltransferases, although specific IC50 values vary depending on the target enzyme .

The mechanism highlights its potential utility in modulating epigenetic modifications associated with cancer and other diseases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BRD9539 exhibits several notable physical and chemical properties:

These properties are important for researchers considering BRD9539 for experimental use or further development.

Applications

Scientific Uses

BRD9539 serves as a valuable tool in various scientific applications:

  • Epigenetic Research: It is utilized in studies examining the role of lysine methylation in gene regulation and cellular processes.
  • Cancer Therapy Development: Due to its inhibitory effects on lysine methyltransferases, BRD9539 is being explored as a potential therapeutic agent in cancer treatment strategies.
  • Chemical Probing: Researchers employ BRD9539 as a chemical probe to elucidate the biological functions of specific lysine methyltransferases and their involvement in disease mechanisms .
Introduction to Epigenetic Modulation & BRD9539

Epigenetic Regulation of Chromatin Dynamics

Epigenetic mechanisms dynamically regulate chromatin structure and gene expression without altering DNA sequences. Central to this process are histone post-translational modifications, including methylation of lysine residues on histone H3. Among these, dimethylation of histone H3 lysine 9 (H3K9me2) serves as a repressive mark associated with transcriptional silencing and heterochromatin formation. This modification is predominantly catalyzed by the histone methyltransferase complex G9a (EHMT2)/GLP (EHMT1), which functions as a heterodimer to establish facultative heterochromatin domains [2] [9]. The G9a/GLP complex methylates H3K9 through their SET domains, utilizing S-adenosyl-L-methionine (SAM) as a methyl donor. Beyond histones, this complex methylates non-histone proteins involved in DNA repair, metabolic regulation, and cellular differentiation, underscoring its pleiotropic functions [9] [5]. Dysregulation of H3K9me2 levels contributes to pathological gene silencing in cancer and other diseases, making the G9a/GLP complex a compelling therapeutic target.

Table 1: Key Histone Methylation Marks Regulated by G9a/GLP

ModificationGenomic LocationTranscriptional EffectBiological Role
H3K9me1/me2EuchromatinRepressionFacultative heterochromatin formation
H3K9me3Constitutive heterochromatinRepressionPericentromeric silencing
H3K27me3Developmentally regulated lociRepressionEmbryonic gene silencing

Histone Methyltransferases as Therapeutic Targets

Histone methyltransferases (HMTs) represent an emerging class of druggable targets due to their roles in maintaining aberrant epigenetic states in diseases. G9a/GLP inhibitors are categorized into three mechanistic classes:

  • SAM-competitive inhibitors: Block the methyl donor binding site (e.g., BRD9539, UNC0638)
  • Substrate-competitive inhibitors: Compete with histone peptide binding
  • Allosteric inhibitors: Disrupt protein-protein interactions within the G9a/GLP complexThese inhibitors induce re-expression of silenced tumor suppressor genes (e.g., CDKN1A, DKK1) by reducing global H3K9me2 levels. Unlike DNA methyltransferase inhibitors, HMT inhibitors act rapidly and reversibly, offering precise control over epigenetic reprogramming [5] [9]. The development of isoform-selective inhibitors remains challenging due to structural conservation among SET domain-containing methyltransferases.

Table 2: Select G9a/GLP Inhibitors and Biochemical Properties

CompoundTarget (IC50/KD)Selectivity ProfileCellular Activity
BRD4770G9a (IC₅₀ >5 µM)Weak inhibition of PRC2Yes (permeable prodrug)
BRD9539G9a (IC₅₀ 6.3 µM)Inactive against SUV39H1, NSD2, DNMT1No (poor permeability)
UNC0638G9a/GLP (IC₅₀ <15 nM)>100-fold vs. SUV39H1, SETD8Yes
UNC0642G9a/GLP (IC₅₀ <5 nM)Similar to UNC0638Yes

Role of G9a/GLP in Oncogenesis and Cellular Senescence

Oncogenic Mechanisms

G9a/GLP drives tumorigenesis through genetic and non-genetic mechanisms. Genomic analyses reveal recurrent gain-of-function mutations in EHMT2 (encoding G9a) in ~26% of human melanomas, including G1069L/W substitutions within the catalytic SET domain. These mutations enhance H3K9 dimethylation when complexed with GLP, accelerating melanoma development in zebrafish models [3]. Amplification of chromosome 6p21 (containing EHMT2) correlates with elevated G9a expression in multiple cancers. Functionally, G9a represses tumor suppressors like DKK1 (an inhibitor of WNT/β-catenin signaling), leading to constitutive pathway activation. Pharmacological inhibition of G9a/GLP reverses these effects and suppresses tumor growth [3] [9].

Senescence Regulation

Paradoxically, G9a/GLP degradation is essential for establishing senescence-associated secretory phenotypes (SASP). DNA damage signaling during senescence activates APC/CCdh1 ubiquitin ligase via p21-dependent pathways, triggering proteasomal degradation of G9a/GLP. This reduces global H3K9me2 levels, derepressing genes encoding SASP factors like IL-6 and IL-8 [6] [7]. Consequently, BRD9539-mediated inhibition mimics this epigenetic switch, suggesting utility in senescence-associated pathologies.

Table 3: G9a/GLP in Pathological States

Pathological ContextMolecular MechanismFunctional Consequence
MelanomaSET domain mutations (G1069L/W); 6p21 amplificationEnhanced H3K9me2; WNT pathway activation
Lymphoid malignanciesOverexpression silencing tumor suppressorsIncreased proliferation; chemoresistance
Cellular senescenceDNA damage-induced degradation of G9a/GLPSASP gene derepression (IL-6/IL-8)
DNA repair deficiencyRecruitment to double-strand breaksHomologous recombination facilitation

BRD9539: A Chemical Probe for Epigenetic Research

Biochemical and Pharmacological Profile

BRD9539 (CAS 1374601-41-8; C₂₄H₂₁N₃O₃; MW 399.44 g/mol) is a direct, SAM-competitive inhibitor of G9a with an IC₅₀ of 6.3 µM. It demonstrates superior biochemical potency compared to its methyl-ester prodrug analog BRD4770, reducing residual G9a activity to 20% versus 45% at screening concentrations. Selectivity profiling across 16 chromatin-modifying enzymes and 100 kinases revealed no off-target activity at 5–10 µM concentrations. BRD9539 also weakly inhibits Polycomb Repressive Complex 2 (PRC2) activity but shows no activity against SUV39H1, NSD2, or DNMT1 [1]. Despite its biochemical efficacy, BRD9539 exhibits negligible cellular activity due to poor membrane permeability, limiting its application to cell-free systems.

Research Applications and Limitations

As a cell-impermeable probe, BRD9539 serves critical roles in:

  • Mechanistic studies: Elucidating G9a kinetics and allosteric regulation in purified enzyme systems
  • Selectivity benchmarking: Defining the G9a inhibitory pharmacophore for derivative development
  • Epigenetic profiling: Validating H3K9me2-dependent phenotypes in reconstituted chromatin assaysIts limitations spurred development of cell-permeable analogs like BRD4770 and UNC0638. BRD4770, the methyl ester of BRD9539, hydrolyzes intracellularly to BRD9539 but exhibits reduced potency. Nevertheless, BRD9539 remains a reference compound for validating on-target effects in biochemical contexts [1].

Table 4: Research Applications of BRD9539

Application DomainExperimental ModelKey Findings
Enzyme kineticsPurified G9a/GLP complexes20-fold biochemical potency gain vs. BRD4770
ATP level modulationHeLa cell lysatesDose-dependent ATP reduction
Senescence modelingIn vitro SASP reconstitutionIL-6/IL-8 induction via H3K9me2 loss
Oncogenic signalingWNT pathway reporter assaysDKK1 derepression confirmed

Properties

CAS Number

1374601-41-8

Product Name

BRD9539

IUPAC Name

2-benzamido-1-(3-phenylpropyl)benzimidazole-5-carboxylic acid

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

InChI

InChI=1S/C24H21N3O3/c28-22(18-11-5-2-6-12-18)26-24-25-20-16-19(23(29)30)13-14-21(20)27(24)15-7-10-17-8-3-1-4-9-17/h1-6,8-9,11-14,16H,7,10,15H2,(H,29,30)(H,25,26,28)

InChI Key

WPXMEOBILYVKBC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCN2C3=C(C=C(C=C3)C(=O)O)N=C2NC(=O)C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

BRD9539; BRD 9539; BRD-9539.

Canonical SMILES

C1=CC=C(C=C1)CCCN2C3=C(C=C(C=C3)C(=O)O)N=C2NC(=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.